(S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride
CAS No.:
Cat. No.: VC13668140
Molecular Formula: C8H18Cl2N2O2S
Molecular Weight: 277.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18Cl2N2O2S |
|---|---|
| Molecular Weight | 277.21 g/mol |
| IUPAC Name | 4-[(3S)-pyrrolidin-3-yl]-1,4-thiazinane 1,1-dioxide;dihydrochloride |
| Standard InChI | InChI=1S/C8H16N2O2S.2ClH/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1 |
| Standard InChI Key | QLZYFIDOIRDQSE-JZGIKJSDSA-N |
| Isomeric SMILES | C1CNC[C@H]1N2CCS(=O)(=O)CC2.Cl.Cl |
| SMILES | C1CNCC1N2CCS(=O)(=O)CC2.Cl.Cl |
| Canonical SMILES | C1CNCC1N2CCS(=O)(=O)CC2.Cl.Cl |
Introduction
(S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a chemical compound with the CAS number 1067716-53-3. It belongs to the class of sulfones, which are compounds containing a sulfonyl group (SO2). This compound is a dihydrochloride salt, indicating it has two chloride ions associated with it, and it is the S-enantiomer of the pyrrolidin-3-ylthiomorpholine 1,1-dioxide structure.
Synthesis and Availability
The synthesis of this compound typically involves the formation of the thiomorpholine core followed by oxidation to form the sulfone and then introduction of the pyrrolidin-3-yl group. The compound is available from various chemical suppliers, often in quantities of a few grams with high purity .
Biological Activity and Research Findings
While specific biological activity data for (S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride are not widely reported, compounds with similar structures are often investigated for their potential pharmacological properties. Sulfones and related compounds have been explored in medicinal chemistry for various therapeutic applications, including antiviral, anticancer, and neurological disorders .
Comparison with Related Compounds
| Compound | CAS Number | Molecular Weight | Purity |
|---|---|---|---|
| (S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride | 1067716-53-3 | 277.20 g/mol | >95% |
| (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride | 1015443-63-6 | 277.21 g/mol | >97% |
Both enantiomers have similar chemical properties but may exhibit different biological activities due to their stereochemistry.
Safety and Handling
-
Hazard Statements: Similar to its R-enantiomer, this compound may pose hazards such as being harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
-
Precautionary Statements: It is advisable to avoid inhalation, wear protective gloves and eye protection, and wash thoroughly after handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume